molecular formula C19H20ClN3O3 B2726549 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea CAS No. 954697-27-9

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea

Cat. No. B2726549
CAS RN: 954697-27-9
M. Wt: 373.84
InChI Key: KWDGINDQXPWNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a unique chemical with the linear formula C14H13ClN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Corrosion Inhibition

Research conducted by Bahrami and Hosseini (2012) demonstrates the effectiveness of derivatives similar to the target compound as corrosion inhibitors for mild steel in acidic environments. Their study indicates that these compounds exhibit significant inhibition efficiency, which increases with the concentration of the inhibitors and decreases with temperature. These findings suggest potential applications in protecting metals from corrosion in industrial settings (Bahrami & Hosseini, 2012).

Antimicrobial Activity

V. Rani et al. (2014) synthesized novel imidazole ureas / carboxamides containing the target compound's structural motif and evaluated their antimicrobial properties. The study highlights the potential of these derivatives in developing new antimicrobial agents (Rani et al., 2014).

Allosteric Modulation of Receptors

A study by Wang et al. (2011) explored the effects of a similar compound, 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1), on cannabinoid CB1 receptors. This research provides insights into the allosteric modulation of CB1 receptors, suggesting potential applications in the development of therapeutic alternatives for central nervous system diseases (Wang et al., 2011).

Environmental Degradation

Sirés et al. (2007) investigated the electro-Fenton degradation of antimicrobials, highlighting the degradation pathways of similar compounds in the environment. This research is crucial for understanding how these compounds break down, potentially guiding the development of more environmentally friendly derivatives (Sirés et al., 2007).

Anticancer Research

Jian Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and evaluated their antiproliferative activity against various cancer cell lines. This study uncovers the potential of these derivatives as anticancer agents, pointing towards their use as BRAF inhibitors for cancer treatment (Feng et al., 2020).

Safety and Hazards

This compound is sold as-is and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . It is recommended that the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-26-17-4-2-3-15(10-17)22-19(25)21-11-13-9-18(24)23(12-13)16-7-5-14(20)6-8-16/h2-8,10,13H,9,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDGINDQXPWNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea

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